molecular formula C9H8N2O2 B8392124 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

Cat. No. B8392124
M. Wt: 176.17 g/mol
InChI Key: GPRGHUPGKFOBKU-UHFFFAOYSA-N
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Patent
US04353904

Procedure details

90 g (0.6 mole) of salicylic acid hydrazide and 388.8 g (2.4 moles) of triethyl orthoacetate in 500 ml of n-propanol are refluxed for 84 hours. When the mixture has cooled, the precipitate is filtered off and recrystallized from a mixture of toluene and petroleum ether. 47 g of colorless crystals (26.7% of theory) are obtained; melting point 74°-76° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
388.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
26.7%

Identifiers

REACTION_CXSMILES
[C:1]([NH:10][NH2:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:12](OCC)(OCC)(OCC)[CH3:13]>C(O)CC>[CH3:12][C:13]1[O:9][C:1]([C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[OH:4])=[N:10][N:11]=1

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)NN
Name
Quantity
388.8 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When the mixture has cooled
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of toluene and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C(O1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 26.7%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.